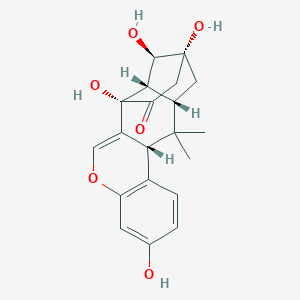

Miroestrol

Description

Contextualization of Miroestrol as a Phytoestrogen in Plant Sciences

In plant sciences, this compound is recognized as one of several phytoestrogens found in specific botanical sources. Phytoestrogens are a diverse group of nonsteroidal plant compounds that, due to their structural similarity to estradiol, can bind to estrogen receptors and exert estrogenic or anti-estrogenic effects. wikipedia.orgebi.ac.uk this compound is notably found in the tuberous roots of Pueraria mirifica, a plant native to Thailand, which belongs to the Leguminosae family. wikipedia.orgkku.ac.thjspp.org Research in plant sciences has focused on identifying and quantifying phytoestrogens like this compound within Pueraria species and understanding their biosynthesis. jspp.org

Historical Trajectories of this compound Isolation and Initial Research Discoveries

This compound was reportedly first isolated from the Thai herb Pueraria mirifica in 1960. wikipedia.orgebi.ac.ukregulations.gov Initial research linked its presence to the supposed rejuvenating properties attributed to the plant in traditional Thai medicine. wikipedia.orgebi.ac.ukkku.ac.thresearchgate.netnih.gov Early studies focused on the isolation methods and the assessment of its estrogenic potency. regulations.gov The isolation process typically involved extracting the compound from the dried tuberous roots of Pueraria mirifica. regulations.gov

Chemical Relationship and Research Implications with Deoxythis compound (B1240681)

Subsequent research introduced the closely related chemical compound, deoxythis compound. wikipedia.orgebi.ac.uknih.gov Studies have suggested that the compound primarily responsible for the observed biological activities might actually be deoxythis compound, and that the this compound initially isolated could potentially be an artifact formed by the oxidation of deoxythis compound upon exposure to air during the isolation procedure. wikipedia.orgebi.ac.uknih.govthaiscience.info Deoxythis compound can be converted to this compound through aerial oxidation. wikipedia.orgebi.ac.ukthaiscience.inforesearchgate.net This chemical relationship has significant implications for research, suggesting that the biological effects previously attributed solely to this compound might be due, at least in part, to deoxythis compound or a combination of both compounds. Comparative studies have investigated the estrogenic properties of both compounds, finding them comparable in activity in vitro to other known phytoestrogens. wikipedia.orgebi.ac.uk Some research indicates that deoxythis compound may exhibit stronger estrogenic activity than this compound in certain in vitro models. thaiscience.infomdpi.com

Overview of Current Research Paradigms and Scientific Significance of this compound

Current academic research on this compound and deoxythis compound operates within various paradigms, including those focused on natural product chemistry, pharmacology, and plant biotechnology. jspp.orgscholarsjournal.netoxbridgeessays.commacrothink.orgvppk.benih.gov Research continues to explore the biological activities of these compounds, particularly their interactions with estrogen receptors and their potential effects on various physiological systems. wikipedia.orgebi.ac.ukmdpi.com Studies are also focused on developing standardized methods for the determination and quantification of this compound and related compounds in plant extracts. kku.ac.thoup.com The scientific significance of this compound lies in its potent phytoestrogenic activity and its role as a key constituent of Pueraria mirifica, a plant with a history of traditional use. wikipedia.orgebi.ac.ukkku.ac.thresearchgate.netnih.gov Research paradigms often involve in vitro and in vivo studies to elucidate the mechanisms of action and compare the activity of this compound and deoxythis compound to endogenous estrogens like estradiol. wikipedia.orgebi.ac.ukresearchgate.netmdpi.comnih.gov

Research findings have explored the antioxidant activities associated with this compound. researchgate.netnih.gov Studies in animal models have suggested that this compound may improve antioxidant activities in certain organs. researchgate.netnih.gov

Here is a table summarizing some key research findings related to the comparative activity of this compound and deoxythis compound:

| Compound | Estrogenic Activity (vs. Estradiol) | Notes | Source |

| This compound | Comparable in vitro | Activity compared to other phytoestrogens like coumestrol (B1669458). | wikipedia.orgebi.ac.uk |

| Deoxythis compound | Comparable in vitro | Activity compared to other phytoestrogens like coumestrol. | wikipedia.orgebi.ac.uk |

| Deoxythis compound | Approximately 10-fold more potent | Observed in growth-promoting effect on MCF-7 human breast cancer cells. | thaiscience.info |

| Deoxythis compound | Stronger than estradiol | Observed in growth-promoting activity in MCF-7 human breast cancer cells at higher concentrations. | thaiscience.info |

| This compound | Stronger than estradiol | Observed in growth-promoting activity in MCF-7 human breast cancer cells at higher concentrations. | thaiscience.info |

| Deoxythis compound | 6-fold stronger than this compound | Assayed using a MCF7 human breast cancer cell system. | mdpi.com |

This table highlights the complexity of comparing the activities of these compounds across different study models and assays.

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,3R,13S,16R,17R,18S)-7,13,16,17-tetrahydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.03,12.04,9.013,18]nonadeca-4(9),5,7,11-tetraen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-18(2)11-6-19(24)7-14(22)20(25,16(11)17(19)23)12-8-26-13-5-9(21)3-4-10(13)15(12)18/h3-5,8,11,15-17,21,23-25H,6-7H2,1-2H3/t11-,15+,16-,17+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKLDOLOCIQYFS-PRTISISMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3(CC(=O)C(C2C3O)(C4=COC5=C(C41)C=CC(=C5)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2C[C@]3(CC(=O)[C@]([C@@H]2[C@H]3O)(C4=COC5=C([C@H]41)C=CC(=C5)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2618-41-9 | |

| Record name | Miroestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2618-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002618419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Natural Production of Miroestrol

Plant Sources and In Vitro Production Systems for Miroestrol Accumulation

Pueraria mirifica as a Primary Botanical Source

The tuberous roots of Pueraria candollei var. mirifica, commonly known as Pueraria mirifica or White Kwao Krua, are the primary natural source of this compound and deoxythis compound (B1240681). ebi.ac.ukwikipedia.orgbioscientifica.comresearchgate.netresearchgate.netdntb.gov.uajspp.orgchemfaces.comoup.comjst.go.jpoup.comresearchgate.netgoogle.comebi.ac.uk This plant is a Thai medicinal plant traditionally used for its purported rejuvenating properties. dntb.gov.uachemfaces.comoup.comjst.go.jpresearchgate.netchula.ac.th The tuberous roots are rich in various phytoestrogens, including isoflavonoids and chromenes like this compound and deoxythis compound. dntb.gov.uaoup.comjst.go.jpoup.comchula.ac.thoup.com The concentration of these compounds in the plant can vary significantly based on factors such as geographical origin, cultivar, age of the plant, and harvesting season. chula.ac.th For instance, studies have shown a tenfold disparity in isoflavonoid (B1168493) quantity depending on the collection location. chula.ac.th Mature tubers (typically 3-5 years old) generally yield better concentrations of these compounds compared to immature tubers. chula.ac.th Harvesting during the summer season has also been associated with better yields. chula.ac.th

Bioproduction via Callus and Cell Suspension Cultures

Due to concerns about the overexploitation of wild Pueraria mirifica and the desire for more controlled and sustainable production, in vitro plant cell culture techniques have been explored for the production of this compound and related phytoestrogens. researchgate.netchula.ac.thresearchgate.net Callus and cell suspension cultures of Pueraria candollei var. mirifica have been established for this purpose. researchgate.netresearchgate.net

Studies have demonstrated that callus cultures can accumulate deoxythis compound and total isoflavonoids. researchgate.net For example, stem-derived callus cultured on Murashige and Skoog (MS) medium supplemented with specific plant growth regulators (0.1 mg l−1 thidiazuron (B128349) (TDZ), 0.5 mg l−1 naphthaleneacetic acid (NAA), and 1.0 mg l−1 benzyladenine (BA)) showed accumulation of 184.83 ± 20.09 μg g−1 dry weight of total chromene and 20.72 ± 2.38 mg g−1 dry weight of total isoflavonoid. researchgate.net This suggests callus culture as a potential alternative method for producing these compounds. researchgate.net

Cell suspension cultures have also been investigated, with efforts focused on enhancing and controlling the production of isoflavonoids and deoxythis compound. researchgate.netresearchgate.net Elicitors, such as 2-hydroxypropyl-β-cyclodextrin (HPBCD) and cellulase (B1617823), have been used to increase the production of deoxythis compound and total isoflavonoids in cell suspension cultures. researchgate.netresearchgate.net HPBCD elicitation has been shown to increase total isoflavonoid accumulation threefold, while cellulase elicitation resulted in a 2.5-fold increase in deoxythis compound production compared to controls at day 20. researchgate.net HPBCD treatment also led to the release of isoflavonoids, particularly daidzein (B1669772), into the culture medium. researchgate.net

Interactive Table: this compound and Isoflavonoid Accumulation in Callus Culture

| Culture Type | Medium Supplementation (mg l⁻¹) | Total Chromene (μg g⁻¹ DW) | Total Isoflavonoid (mg g⁻¹ DW) |

| Stem Callus | MS + 0.1 TDZ + 0.5 NAA + 1.0 BA | 184.83 ± 20.09 | 20.72 ± 2.38 |

Interactive Table: Effect of Elicitors on Deoxythis compound and Isoflavonoid Production in Cell Suspension Culture

| Elicitor | Effect on Total Isoflavonoid Accumulation (Fold Increase vs Control) | Effect on Deoxythis compound Production (Fold Increase vs Control) |

| HPBCD | 3 | Not specified for deoxythis compound, but increased total isoflavonoids researchgate.net |

| Cellulase | Not specified for total isoflavonoids, but increased deoxythis compound researchgate.net | 2.5 |

Influence of Environmental and Cultivation Parameters on this compound Yield

Several environmental and cultivation parameters influence the yield of bioactive compounds, including this compound and isoflavonoids, in Pueraria mirifica cultures. Studies on hairy root cultures, which also produce phytoestrogens like daidzein and genistein (B1671435), provide insights into these factors. Optimal conditions for biomass and production of these related compounds in hairy root cultures included Murashige & Skoog (MS) medium, a sucrose (B13894) concentration of 30 g/L, a 16/8 h light/dark photoperiod, an incubation temperature of 26 °C, and an agitation speed of 90 rpm. mdpi.comresearchgate.net

Specifically, light conditions have been shown to significantly impact biomass production and the accumulation of compounds like genistein, with a 16/8 h light/dark photoperiod being more effective than dark conditions. mdpi.com Sucrose concentration also plays a role, with 30 g/L found to be optimal for biomass and isoflavonoid production in hairy root cultures, although higher concentrations increased biomass but decreased daidzein and genistein content. mdpi.com Temperature is another critical factor; 26 °C was found to be suitable for both biomass and daidzein and genistein production in hairy root cultures, although the optimal temperature for genistein production might vary depending on the specific culture system (e.g., callus vs. hairy root). mdpi.com

Elucidation of this compound Biosynthetic Pathway

The biosynthesis of this compound is believed to be closely linked to the isoflavonoid pathway due to the structural similarities between these compound classes. uodiyala.edu.iqresearchgate.netoup.com While the complete biosynthetic pathway remains under investigation, significant progress has been made in identifying precursor molecules and key enzymatic steps. researchgate.netoup.com

Identification of Precursor Molecules (e.g., Daidzein) and Metabolic Intermediates

Research suggests that daidzein, a common isoflavone (B191592) aglycone, serves as a precursor molecule in the biosynthesis of this compound. researchgate.netdntb.gov.uaoup.comscribd.comnih.gov The proposed pathway involves the hydroxylation of daidzein at specific positions on the B-ring. researchgate.net Metabolic intermediates in this pathway are thought to include hydroxylated forms of daidzein, such as 2'-hydroxydaidzein (B191490) and 3'-hydroxydaidzein. researchgate.netresearchgate.net Deoxythis compound is also considered a precursor or closely related intermediate, as it can be converted to this compound, potentially through oxidation. ebi.ac.ukuodiyala.edu.iqresearchgate.net

Enzymatic Steps and Characterization of Key Biosynthetic Enzymes (e.g., Cytochrome P450, CYP81E63)

Cytochrome P450 enzymes are known to play crucial roles in the biosynthesis of various plant compounds, including phytoestrogens. dntb.gov.ua Studies have focused on identifying the specific P450 enzymes involved in the hydroxylation steps of this compound biosynthesis. dntb.gov.uajspp.orgoup.comoup.comscribd.com

A key enzyme identified in the proposed this compound biosynthetic pathway is Cytochrome P450 CYP81E63. dntb.gov.uajspp.orgoup.comoup.comscribd.comscispace.com This enzyme has been characterized as an isoflavone 2'-hydroxylase, capable of regiospecifically hydroxylating daidzein at either the 2' or 3' carbon of the B-ring. dntb.gov.uajspp.orgoup.comoup.com Functional characterization of PmCYP81E63 (from Pueraria mirifica) in yeast microsomes demonstrated its ability to hydroxylate daidzein. dntb.gov.ua In planta studies involving transient co-expression of candidate P450s with isoflavone-related genes in Nicotiana benthamiana further supported the involvement of PmCYP81E63 in the early steps of this compound biosynthesis. dntb.gov.uajspp.orgoup.com PmCYP81E63 has also been shown to interact with other enzymes involved in isoflavone biosynthesis, suggesting the potential formation of metabolons, which are complexes of enzymes that can facilitate metabolic pathways. dntb.gov.uajspp.orgoup.com While CYP81E63 is implicated in the initial hydroxylation of daidzein, further enzymatic steps and the specific enzymes responsible for the subsequent conversions leading to this compound are still being investigated. researchgate.netjspp.orgoup.comoup.com

Genetic Regulation of this compound Biosynthesis

The genetic mechanisms controlling the biosynthesis of this compound are not yet fully characterized, but research efforts are focused on identifying the genes and regulatory elements involved.

Transcriptome analysis of Pueraria candollei var. mirifica has been employed to identify genes potentially involved in the biosynthesis of phytoestrogens, including this compound and isoflavonoids researchgate.netnih.govresearchgate.netresearchgate.netdntb.gov.ua. A de novo transcriptome analysis using various tissues of P. candollei var. mirifica led to the assembly of a large number of contigs, which serve as a library for identifying candidate biosynthetic genes nih.govresearchgate.netresearchgate.net. From this analysis, twenty-one differentially expressed genes were identified as potential candidates involved in these pathways, and their expression levels were validated nih.govresearchgate.netresearchgate.net. These genes belong to several gene families implicated in the conversion of intermediates in the (iso)flavone and this compound biosynthesis pathways thejaps.org.pk. Some novel genes, such as CHS11, CHS13, CHI2A, and UGT2, have been examined for the first time in P. mirifica and show varying expression levels depending on the plant organ and cultivar thejaps.org.pk. A cytochrome P450 (CYP81E63) has also been identified and is suggested to be involved in an early step of this compound biosynthesis through the regiospecific hydroxylation of daidzein jspp.org.

Here is a table summarizing some putative genes and their potential roles:

| Gene Family/Name | Potential Role in Biosynthesis Pathway (Putative) | Reference |

| CHS11 | Involved in (iso)flavone and this compound biosynthesis | thejaps.org.pk |

| CHS13 | Involved in (iso)flavone and this compound biosynthesis | thejaps.org.pk |

| CHI2A | Involved in (iso)flavone and this compound biosynthesis | thejaps.org.pk |

| UGT2 | Involved in (iso)flavone and this compound biosynthesis | thejaps.org.pk |

| CYP81E63 | Involved in early step of this compound biosynthesis (daidzein hydroxylation) | jspp.org |

| CHS | Involved in isoflavonoid biosynthesis pathway | tandfonline.com |

| CHI | Involved in isoflavonoid biosynthesis pathway | tandfonline.com |

| IFS | Involved in isoflavonoid biosynthesis pathway | tandfonline.com |

| UGT | Involved in isoflavonoid biosynthesis pathway | tandfonline.com |

| IFR | Involved in isoflavonoid biosynthesis pathway | tandfonline.com |

Transcription factors play a crucial role in regulating the expression of genes involved in secondary metabolite biosynthesis pathways in plants, including those for phytoestrogens. R2R3 MYB transcription factors constitute a large family of regulatory proteins in plants, known to be involved in various processes, including the regulation of secondary metabolism plos.orgresearchgate.netfrontiersin.org. Studies in Pueraria candollei var. mirifica have identified R2R3 MYB transcription factors that may be involved in the regulation of isoflavonoid and potentially this compound biosynthesis nih.govresearchgate.netresearchgate.netdoaj.orgresearchgate.net. While the specific R2R3 MYBs directly controlling this compound biosynthesis are still being investigated, their identification suggests a level of transcriptional control over the production of these compounds researchgate.net. Research involving the transient co-expression of a P. candollei var. mirifica isoflavone synthase (PmIFS) with an Arabidopsis MYB12 transcription factor (AtMYB12) in Nicotiana benthamiana leaves resulted in the production of the isoflavone genistein, providing evidence for the role of MYB factors in regulating isoflavone biosynthesis, a pathway potentially shared with this compound biosynthesis nih.govresearchgate.netresearchgate.net.

Discovery of Putative Biosynthetic Genes

Investigating the Oxidative Conversion of Deoxythis compound to this compound in Biological Systems

Evidence suggests that this compound can be produced from the oxidation of deoxythis compound researchgate.net. This oxidative conversion is significant because deoxythis compound is considered by some researchers to be the actual, more potent phytoestrogen present in P. mirifica, with this compound being a potential oxidation product formed during post-harvest processing or extraction ebi.ac.ukresearchgate.nethep.com.cn. Studies have found that deoxythis compound can be degraded to this compound researchgate.net. Both compounds exhibit estrogenic properties researchgate.net. The relative abundance of this compound and deoxythis compound can vary, and analytical methods like LC-MS/MS and LC-Q-Orbitrap/MS are used to determine their presence and concentration in P. mirifica samples and related products oup.com. Research has shown that the concentration of deoxythis compound can vary significantly based on geographical origin .

Here is a table showing reported concentrations of deoxythis compound in P. mirifica from a specific region:

| Compound | Source | Concentration (µg/g dry weight) | Reference |

| Deoxythis compound | P. candollei var. mirifica (Ubon Ratchathani province) | 154.34 ± 5.70 |

This oxidative conversion highlights the close relationship between deoxythis compound and this compound and suggests that the biological activities attributed to this compound may, in part, be due to the presence and conversion of deoxythis compound in biological systems or during sample preparation ebi.ac.ukresearchgate.net.

Miroestrol Synthesis and Derivatization

Total Synthesis Methodologies for Miroestrol

The total synthesis of this compound has been a notable challenge in organic chemistry due to its intricate pentacyclic structure and multiple stereogenic centers. regulations.gov

Historical Accounts and Challenges in Achieving Stereoselectivity

The assignment of this compound's structure, excluding the absolute configuration, was initially determined in 1960 using X-ray diffraction studies. regulations.gov Despite numerous attempts over the years, the total synthesis of this compound remained a significant unsolved problem. regulations.govmit.edu A major obstacle in achieving the total synthesis has been the challenge of controlling stereoselectivity to obtain the correct spatial arrangement of atoms in the final molecule. mit.edujst.go.jpjst.go.jp The complicated structure requires precise manipulation to achieve stereoselective reactions and separate structural isomers. jst.go.jpjst.go.jp

The first enantioselective total synthesis of this compound was reported by Corey and Wu. wikipedia.orgregulations.govacademictree.org Their route was convergent and involved the construction of the ring system through a novel transannular double cation-olefin cyclization. regulations.gov This key step, surprisingly, was also suggested to potentially be involved in the compound's biosynthesis. regulations.gov Based on the large positive optical rotation of natural this compound, it was hypothesized that the absolute configuration was that targeted in their synthesis. regulations.gov The retrosynthetic analysis in this approach identified bicyclic vinylstannane and α-bromo-α,β-enone as key intermediates. regulations.gov

Advanced Convergent and Modular Synthetic Strategies

More advanced synthetic strategies for this compound and related compounds have aimed for convergent and modular approaches to improve efficiency and scalability. Convergent strategies involve synthesizing key fragments separately and then coupling them in a later step, which can be more efficient than linear syntheses. researchgate.netresearchgate.net Modular approaches aim to develop synthetic routes where different parts of the molecule can be interchanged, allowing for the synthesis of various analogues. researchgate.net

Another approach for constructing the isoflavone (B191592) core, relevant to this compound's structure, utilizes Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This involves borylation of a brominated precursor followed by coupling with an aryl bromide.

While the total synthesis of this compound has been reported by at least two research groups, a mass-producible method has not yet been realized due to the complexity requiring careful stereochemical control and separation of isomers. jst.go.jp

Rational Design and Chemical Synthesis of this compound Analogues

The synthesis of this compound analogues is driven by the desire to explore structure-activity relationships and potentially develop compounds with modified or enhanced biological properties. researchgate.netnii.ac.jpnih.gov

Synthesis of Structurally Modified this compound Derivatives

Chemical synthesis allows for the creation of structurally modified this compound derivatives. researchgate.net These modifications can involve alterations to the core ring system or the attached functional groups. The synthesis of such derivatives requires specific chemical transformations to introduce or modify structural features while controlling stereochemistry. mdpi.comresearchgate.net

Preparation and Characterization of Specific Analogues (e.g., 6-oxa-steroids)

Specific analogues, such as 6-oxa-steroids, have been prepared and characterized. uodiyala.edu.iqingentaconnect.com The synthesis of 6-oxa-steroids, which are structural analogues of this compound, has been reported. uodiyala.edu.iq One approach describes a two-step synthesis of 19-functionalized 6-oxapregnanes starting from a dihydroxypregnane precursor. rsc.org This involves deoxygenation to form a 6-oxapregnane, followed by conversion to the desired dione. rsc.org Understanding the mechanism of key intermediate formation, such as a 5,6-secosteroid via a hypoiodite (B1233010) type reaction, is important in these synthetic routes. rsc.org

Emerging Chemoenzymatic and Biotechnological Approaches for this compound Production

Chemoenzymatic and biotechnological approaches are emerging as alternative strategies for the production of complex natural products like this compound, offering potential advantages in terms of selectivity and sustainability. researchgate.netnih.govmdpi.comresearchgate.netrsc.org

Chemoenzymatic synthesis combines traditional chemical methods with biocatalysis, leveraging the high regio- and stereoselectivity often provided by enzymes. researchgate.netnih.govmdpi.comrsc.org This hybrid approach can streamline access to complex molecules and provide improvements in synthesis economy and stereocontrol compared to purely chemical routes. researchgate.netnih.gov While the direct application of chemoenzymatic methods specifically for this compound synthesis is an area of ongoing research, these approaches have been successfully applied to the synthesis of other complex plant natural products and their analogues. researchgate.netnih.govrsc.org

Biotechnological approaches, such as plant cell cultures, are also being explored for the production of plant-derived compounds. researchgate.net Deoxythis compound (B1240681), the precursor to this compound, is natively produced in the tuberous roots of Pueraria candollei var. mirifica. Traditional extraction methods involve harvesting roots and using solvent-based isolation. Recent studies have focused on optimizing cell suspension cultures of P. candollei to increase deoxythis compound production, for example, by using elicitors like methyl jasmonate and chitosan, which can increase yields significantly. These elicitors activate biosynthetic pathways involved in the production of these compounds. While the focus is often on deoxythis compound due to its potential as the actual active compound and its conversion to this compound upon oxidation, these biotechnological methods could potentially be applied or adapted for this compound production or its direct precursor. wikipedia.org

Molecular Mechanisms of Action of Miroestrol

Estrogen Receptor Interactions and Binding Dynamics

Miroestrol, like other phytoestrogens, exerts its effects by competing with endogenous estrogens, such as estradiol, for binding to estrogen receptors. chiba-u.jpresearchgate.netnih.gov This competitive binding is a primary mechanism by which this compound can modulate estrogen signaling.

This compound is characterized as a phytoestrogen, and phytoestrogens are often categorized as selective estrogen receptor modulators (SERMs). wikipedia.org SERMs are a diverse group of compounds that can act as either agonists or antagonists depending on the specific tissue, the target gene, and the cellular context. dovepress.comwikipedia.org This tissue-selective activity is a key feature distinguishing SERMs from full estrogen agonists or antagonists. The specific agonistic or antagonistic effect of a ligand is influenced by its interaction with the ER's helix 12 domain, which plays a crucial role in recruiting coactivator or corepressor proteins. wikipedia.org

Estrogen receptors exist in two main subtypes: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These subtypes exhibit differential tissue distribution and can mediate distinct or even opposing effects upon ligand binding. This compound is reported to exhibit estrogenic-like effects through binding to both intracellular ERα and ERβ. u-toyama.ac.jp Studies investigating the estrogenic activity of Pueraria mirifica extracts, which contain this compound, using yeast estrogen screen (YES) systems harboring human ERα and ERβ, have indicated interactions with both receptor subtypes. scielo.brnih.gov Some research suggests that these extracts may exhibit a higher relative estrogenic potency with ERβ compared to ERα. scielo.brnih.gov While both this compound and its related compound deoxythis compound (B1240681) are comparable in activity to other known phytoestrogens as 17β-estradiol agonists in vitro, in silico simulations suggest that deoxythis compound may have a stronger interaction and binding affinity for the ERα ligand-binding domain compared to this compound. ebi.ac.ukwikipedia.org

Computational methods play a significant role in understanding the interaction between this compound and estrogen receptors at a molecular level. Techniques such as manual ligand docking, molecular dynamics (MD) simulations, and linear interaction energy (LIE) calculations have been employed to predict the binding modes and affinities of phytoestrogens, including this compound, within the ligand binding domain of ERα (ERα-LBD). chiba-u.jpnih.gov

Molecular docking is used to predict the preferred orientation and binding energy of a ligand within a receptor's binding site. frontiersin.org Molecular dynamics simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. chiba-u.jpnih.govbiointerfaceresearch.com The LIE method can be used to calculate binding free energies, providing a quantitative measure of the binding affinity. chiba-u.jpnih.gov These computational approaches can reveal detailed information about the interactions between specific functional groups of this compound and amino acid residues within the ER binding pocket, contributing to the understanding of binding stability and potential for developing derivatives. chiba-u.jp For example, studies have predicted that hydroxyl groups of miroestrols may form hydrogen bonds with specific residues like E353 and H524 in ERα-LBD. chiba-u.jp

Differential Binding Affinities and Activation Profiles for Estrogen Receptor Alpha (ERα) and Beta (ERβ)

Transcriptional Regulation by this compound

Upon binding to estrogen receptors, this compound influences gene expression by modulating the transcriptional activity of these receptors. ERs, as ligand-activated transcription factors, regulate the transcription of target genes by binding to specific DNA sequences or interacting with other transcription factors. wikipedia.orgu-toyama.ac.jpnih.gov

This compound's binding to ERs leads to the activation of estrogen-responsive genes and pathways. Estrogen action is mediated through estrogen-responsive genes (ERGs), and ERs can regulate these genes through various mechanisms, including binding to estrogen response elements (EREs) in the DNA or interacting with other transcription factors like SP1 or AP1. wikipedia.orgimrpress.complos.org The specific set of genes regulated by this compound can vary depending on the ER subtype involved and the cellular context.

Research has investigated the effects of this compound and deoxythis compound on the expression of genes involved in the sex hormone synthesis pathway. In studies using male mice, this compound and deoxythis compound were found to suppress the mRNA expression of several key enzymes in this pathway, including 3β-hydroxysteroid dehydrogenase (3β-HSD), 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), and cytochrome P450 17A1 (CYP17). ebi.ac.uknih.govresearchgate.netresearchgate.net The expression of cytochrome P450 19A1 (CYP19), also known as aromatase, was also slightly decreased. ebi.ac.uknih.govresearchgate.net Conversely, the expression of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) mRNA was induced by this compound and deoxythis compound, showing a correlation with the effects observed with estradiol. ebi.ac.uknih.govresearchgate.net These findings suggest that this compound can influence the balance of sex hormones by modulating the expression of enzymes responsible for their synthesis and metabolism. ebi.ac.uknih.gov

Table 1: Impact of this compound/Deoxythis compound on Sex Hormone Synthesis Genes (in Mouse Testes)

| Gene | Enzyme Name | Observed Effect on mRNA Expression |

| 3β-HSD | 3β-hydroxysteroid dehydrogenase | Suppressed |

| 17β-HSD1 | 17β-hydroxysteroid dehydrogenase type 1 | Suppressed |

| CYP17 | Cytochrome P450 17A1 | Suppressed |

| CYP19 | Cytochrome P450 19A1 (Aromatase) | Slightly decreased |

| 17β-HSD2 | 17β-hydroxysteroid dehydrogenase type 2 | Induced |

Data compiled from search results ebi.ac.uknih.govresearchgate.netresearchgate.net.

Facilitation of Neurotrophic Factor Gene Transcription (e.g., BDNF, CREB)

Studies have indicated that this compound can influence the transcription of genes encoding neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and cyclic AMP-responsive element-binding protein (CREB) u-toyama.ac.jpnih.gov. These factors are crucial for neurogenesis and synaptic plasticity u-toyama.ac.jpnih.gov. In ovariectomized (OVX) mouse models, which exhibit decreased levels of 17β-estradiol and impaired cognitive function, the expression levels of BDNF and CREB mRNAs in the hippocampus and frontal cortex were found to be down-regulated u-toyama.ac.jpnih.gov. Treatment with this compound dose-dependently reversed these effects, increasing the expression of BDNF and CREB mRNAs u-toyama.ac.jpnih.govtci-thaijo.orgsemanticscholar.org. This suggests that this compound's ameliorative effect on cognitive deficits in estrogen-deficient conditions is, at least partly, attributable to the facilitation of BDNF- and CREB-mediated gene transcription u-toyama.ac.jp. The mechanism is thought to involve estrogen receptor-mediated pathways u-toyama.ac.jp.

Table 1. Effect of Ovariectomy and this compound Treatment on BDNF and CREB mRNA Expression

| Condition | BDNF mRNA Expression (Relative Level) | CREB mRNA Expression (Relative Level) |

| Sham-Operated | High | High |

| OVX | Decreased | Decreased |

| OVX + this compound | Increased | Increased |

Note: Data is illustrative based on findings indicating down-regulation in OVX mice and reversal with this compound treatment u-toyama.ac.jpnih.govtci-thaijo.orgsemanticscholar.org. Specific quantitative data varies across studies.

Intracellular Signaling Cascades Influenced by this compound

The activation of estrogen receptors, which this compound interacts with, has been linked to various intracellular signaling pathways mdpi.comscispace.com. These pathways play significant roles in neuronal function and survival.

Role in PI3K and MAPK Signaling Pathways

Estrogen receptor activation has been associated with the activation of PI3K (Phosphatidylinositol 3-kinase) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways mdpi.comscispace.com. These pathways are involved in a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation wikipedia.orgsemanticscholar.orgfrontiersin.org. While direct studies specifically detailing this compound's precise interactions with every component of the PI3K and MAPK pathways are ongoing, the known link between estrogen receptors and these cascades suggests a potential influence of this compound. The PI3K/AKT pathway, for instance, is implicated in neurogenesis and neuronal survival semanticscholar.orgfrontiersin.org. MAPK pathways, such as the ERK1/2 signaling pathway, are also involved in neurogenesis and synaptic plasticity mdpi.comscispace.comciteab.com.

Implications for Neurogenesis and Synaptic Plasticity

Studies in OVX mice have shown that the cognitive deficits observed are accompanied by down-regulated expression of BDNF and CREB, factors implicated in neurogenesis and synaptic plasticity u-toyama.ac.jpnih.gov. This compound treatment reversed these effects, suggesting it facilitates these processes u-toyama.ac.jpnih.govtci-thaijo.orgsemanticscholar.org. The activation of PI3K and MAPK pathways, known to be involved in neurogenesis and synaptic plasticity, further supports the potential of this compound to positively influence these neuronal functions through estrogen receptor-mediated mechanisms mdpi.comscispace.comciteab.comunifesp.br.

Table 2. Signaling Pathways and Their Relevance to Neuronal Function

| Signaling Pathway | Key Components Involved (Examples) | Relevance to Neuronal Function |

| PI3K/AKT | PI3K, AKT | Neuronal survival, growth, neurogenesis semanticscholar.orgfrontiersin.org |

| MAPK/ERK | ERK1/2 | Neurogenesis, synaptic plasticity mdpi.comscispace.comciteab.com |

| BDNF/TrkB | BDNF, TrkB receptor | Neuronal survival, differentiation, synaptic plasticity wikipedia.orgwikipedia.orgnih.gov |

| CREB | CREB protein | Gene transcription for neurotrophic factors (e.g., BDNF), synaptic plasticity u-toyama.ac.jpfrontiersin.orgresearchgate.netfrontiersin.org |

Preclinical Pharmacological and Biological Activities of Miroestrol

In Vitro Estrogenic Potency and Cellular Proliferative Responses

Miroestrol's estrogenic activity has been evaluated using various in vitro methods, including cell proliferation assays and reporter gene assays. These studies aim to understand its interaction with estrogen receptors and its ability to induce estrogen-like responses at the cellular level.

Comparative Estrogenic Activity in Human Mammary Carcinoma (MCF-7) Cell Lines

The MCF-7 human breast cancer cell line is a widely used model for assessing the estrogenic or anti-estrogenic activity of compounds due to its expression of estrogen receptors (ERα) hep.com.cnscielo.br. Studies using MCF-7 cell proliferation assays have investigated the comparative estrogenic potency of this compound alongside other phytoestrogens and the endogenous hormone 17β-estradiol.

Research indicates that this compound exhibits potent estrogenic properties in MCF-7 cells researchgate.net. Comparative studies have shown that the estrogenic activity of deoxythis compound (B1240681), a closely related compound also found in Pueraria mirifica, can be significantly higher than that of this compound in this assay hep.com.cnresearchgate.net. One study reported deoxythis compound to have approximately 10-fold higher estrogenic activity than this compound and isothis compound based on their proliferative effect on MCF-7 cells hep.com.cn. The order of potency among Pueraria mirifica constituents in the MCF-7 cell line has been reported as deoxythis compound > this compound > coumestrol (B1669458) > genistein (B1671435) > daidzein (B1669772) researchgate.net.

While 17β-estradiol typically shows proliferative effects at very low concentrations (e.g., 10-11 M), other compounds like puerarin, a major isoflavonoid (B1168493) in Pueraria mirifica, require much higher concentrations (e.g., 10-6 M) to induce similar proliferation in MCF-7 cells, demonstrating a significantly lower activity compared to 17β-estradiol hep.com.cnjst.go.jp. This compound's activity has been reported to be comparable to other known phytoestrogens and act as 17β-estradiol agonists wikipedia.org.

Some studies suggest that Pueraria mirifica extracts, which contain this compound, may require metabolic activation to exhibit their full estrogenic activity in cell systems like MCF-7 and HepG2 cells, which possess human metabolic enzymes, unlike yeast systems koreamed.org.

Assessment using Yeast Estrogen Screen (YES) Assays

The Yeast Estrogen Screen (YES) assay is another in vitro method used to detect compounds with estrogenic activity. This assay utilizes genetically modified yeast cells containing human estrogen receptors (hERα or hERβ) and a reporter gene (such as lacZ encoding β-galactosidase) that is activated upon ligand binding to the receptor scielo.brresearchgate.netnih.gov. The resulting β-galactosidase activity is then measured, typically spectrophotometrically or fluorescently, as an indicator of estrogenic potency scielo.brnih.govscielo.br.

Studies employing the YES assay have evaluated the estrogenic activity of Pueraria mirifica extracts and isolated compounds like this compound. Some research indicates that while Pueraria mirifica extracts show estrogenic activity in YES assays, this activity can be influenced by metabolic activation using fractions like rat liver S9 scielo.br. This suggests that some compounds within the extract, potentially including this compound, may require metabolic conversion to exert their full estrogenic effect in this system scielo.br.

The YES assay allows for the assessment of interaction with both ERα and ERβ. Some Pueraria mirifica extracts have shown a higher relative estrogenic potency with hERβ than with hERα in YES assays scielo.br. This compound and deoxythis compound have been reported to be comparable in activity to other known phytoestrogens like coumestrol as 17β-estradiol agonists in in vitro assays, which would include YES assays wikipedia.orgresearchgate.net.

In Vivo Hormonal Regulatory Effects in Animal Models

In vivo studies using animal models, primarily mice and rats, have been conducted to investigate the hormonal regulatory effects of this compound, particularly on reproductive organs and hepatic enzyme expression.

Modulation of Reproductive Organ Physiology (e.g., Uterus, Vagina) in Preclinical Models

This compound has demonstrated the ability to influence the physiology of reproductive organs in preclinical animal models, consistent with its estrogenic properties. Studies in ovariectomized rats and mice have shown that administration of Pueraria mirifica extracts or isolated this compound can lead to increased uterus weight and vaginal cornification, effects typically associated with estrogen exposure hep.com.cnscielo.brresearchgate.netnih.govbioscientifica.com.

In immature female mice, this compound administered subcutaneously or intraperitoneally was found to be effective in promoting uterine and vaginal growth, comparable to or even exceeding the effects of 17β-estradiol and stilboestrol in some instances bioscientifica.com. The route of administration can influence the magnitude and duration of these responses bioscientifica.com. This compound treatment has been shown to significantly increase uterus weight and volume in female mice researchgate.netnih.gov.

Regulation of Hepatic Cytochrome P450 Enzyme Expression (e.g., CYP2B9, CYP1A2)

Studies in animal models have also investigated the effects of this compound on hepatic cytochrome P450 (CYP) enzymes, which play crucial roles in the metabolism of various compounds, including hormones and drugs. Research in mice has shown that this compound can modulate the expression of specific CYP isoforms.

This compound treatment in female C57BL/6 mice has been reported to induce the expression of CYP2B9 while suppressing the expression of CYP1A2 researchgate.netnih.govuniprot.orgnih.gov. These effects were observed at both the transcriptional and enzymatic levels uniprot.orgnih.gov. Hepatic P450 activities correspondingly showed that this compound increased benzyloxyresorufin O-dealkylase activity (associated with CYP2B activity) and reduced methoxyresorufin O-dealkylase activity (associated with CYP1A2 activity) nih.gov. These findings suggest that this compound can distinctly regulate the expression of certain hepatic CYP enzymes in mice researchgate.netnih.gov.

Anti-inflammatory Properties of this compound

Beyond its estrogenic effects, preclinical studies have explored the anti-inflammatory properties of this compound. Research suggests that this compound, along with deoxythis compound, possesses anti-inflammatory effects in both in vitro and in vivo models .

In LPS-activated RAW 264.7 macrophages, an in vitro model of inflammation, this compound has been shown to reduce the expression of inflammatory cytokines, specifically interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), at both transcriptional and post-transcriptional levels .

In vivo studies using models like the mouse paw edema model have also indicated that this compound can significantly decrease inflammation . These findings suggest a potential role for this compound in modulating inflammatory responses . Additionally, this compound has been shown to improve antioxidant activities and reduce lipid peroxidation in animal models, which can be related to anti-inflammatory effects researchgate.netnih.govmdpi.com.

Suppression of Inflammatory Cytokine Expression (e.g., Interleukin-6, Tumor Necrosis Factor-alpha)

Research indicates that this compound possesses anti-inflammatory properties, particularly concerning the modulation of pro-inflammatory cytokines. Studies using lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, a common model for investigating inflammation in vitro, have shown that this compound can reduce the expression of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov These cytokines are crucial mediators in the inflammatory response, and their overproduction is implicated in various inflammatory conditions and neurological disorders. nih.govmdpi.commdpi.com

In these in vitro models, this compound treatment led to a decreased production of TNF-α and IL-6 in macrophages stimulated with LPS. nih.gov This suppression was observed at both the transcriptional and post-transcriptional levels for IL-6 and TNF-α in RAW 264.7 macrophages.

Inhibition of Microglial Activation in Central Nervous System Models

Microglia are the primary immune cells in the central nervous system (CNS), and their activation plays a significant role in neuroinflammation and the progression of neurological diseases. nih.gov Activated microglia release a variety of pro-inflammatory substances, including cytokines, chemokines, and reactive oxygen species, which can contribute to neuronal damage. nih.gov

Studies using in vitro models, such as LPS-stimulated HAPI rat microglial cells, have demonstrated that extracts containing this compound can inhibit microglial activation. nih.gov Pretreatment with an ethyl acetate (B1210297) extract of Pueraria mirifica, which contains this compound and deoxythis compound, significantly suppressed the LPS-induced upregulation of pro-inflammatory mediators. nih.gov While this specific study focused on the extract, the presence of highly estrogenic compounds like this compound in this extract suggests their potential contribution to the observed anti-inflammatory effects on microglia. nih.gov The suppression included a reduction in nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS), as well as the attenuation of mRNA expression for MCP-1, IL-6, and TNF-α. nih.gov

Antioxidative Bioactivities and Oxidative Stress Modulation

This compound has demonstrated significant antioxidative bioactivities and the ability to modulate oxidative stress in various preclinical models. Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including age-related conditions and neurodegenerative disorders. researchgate.netnih.govspringermedizin.denih.gov

The antioxidant activity of Pueraria mirifica has been correlated with its phytoestrogen content, including this compound and deoxythis compound. nih.govmdpi.com this compound's ability to improve the antioxidant system has been observed in in vivo studies. researchgate.netresearchgate.net

Reduction of Lipid Peroxidation in Target Tissues

Lipid peroxidation is a process where free radicals damage lipids, particularly polyunsaturated fatty acids in cell membranes, leading to the formation of harmful products like malondialdehyde (MDA). mdpi.com Elevated levels of lipid peroxidation are indicative of increased oxidative stress and cellular damage. nih.govnih.gov

Studies in ovariectomized (OVX) mice, a model often used to study estrogen deficiency and its related effects, have shown that this compound treatment can significantly reduce lipid peroxidation in target tissues, including the brain (hippocampus and frontal cortex) and uterus. researchgate.netnih.govu-toyama.ac.jpnih.govnih.gov In OVX mice, which exhibit increased MDA levels in the brain, this compound administration dose-dependently attenuated this increase. u-toyama.ac.jpnih.gov Similarly, in the uteri of OVX mice, this compound significantly reduced MDA levels. researchgate.netnih.gov this compound also reduced lipid peroxidation in the uteri of mice treated with β-naphthoflavone (BNF), a model of procarcinogen exposure. researchgate.netnih.gov

| Tissue | Model | Effect on Lipid Peroxidation (MDA levels) | References |

| Brain (Hippocampus, Frontal Cortex) | Ovariectomized (OVX) mice | Decreased | u-toyama.ac.jpnih.gov |

| Uterus | Ovariectomized (OVX) mice | Reduced | researchgate.netnih.gov |

| Uterus | β-naphthoflavone (BNF)-treated mice | Reduced | researchgate.netnih.gov |

| Liver | β-naphthoflavone (BNF)-treated mice | Increased (in some contexts) | researchgate.netnih.govresearchgate.net |

| Brain | C57BL/6 mice | Markedly decreased | nih.gov |

Note: While this compound generally reduced lipid peroxidation, one study noted an increase in MDA formation in the livers of BNF-treated mice with E2 and MR treatment, suggesting tissue-specific or context-dependent effects. researchgate.netnih.govresearchgate.net

Enhancement of Antioxidant Enzyme Activities (e.g., Superoxide Dismutase, Catalase, Glutathione (B108866) Peroxidase)

Antioxidant enzymes play a critical role in the cellular defense system against oxidative stress by neutralizing reactive oxygen species. Key enzymes include Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). nih.govoup.com

Studies in OVX mice have shown that ovariectomy leads to reduced activities of SOD, CAT, and GPx in the liver and uterus. nih.govoup.com Treatment with this compound significantly increased the activities of SOD and CAT in the livers and uteri of both normal and BNF-treated mice. researchgate.netnih.govspringermedizin.de this compound also demonstrated the potential to restore the activities of GPx, SOD, and CAT towards normal levels in OVX mice. nih.govoup.com In the livers of BNF-treated mice, this compound improved the antioxidant activities of SOD and CAT. researchgate.netnih.govspringermedizin.de

| Enzyme | Tissue | Model | Effect on Enzyme Activity | References |

| Superoxide Dismutase (SOD) | Liver | Normal mice | Improved | researchgate.netnih.govspringermedizin.de |

| Superoxide Dismutase (SOD) | Liver | β-naphthoflavone (BNF)-treated mice | Improved | researchgate.netnih.govspringermedizin.de |

| Superoxide Dismutase (SOD) | Uterus | Normal mice | Improved | researchgate.netnih.govspringermedizin.de |

| Superoxide Dismutase (SOD) | Uterus | β-naphthoflavone (BNF)-treated mice | Improved | researchgate.netnih.govspringermedizin.de |

| Superoxide Dismutase (SOD) | Liver | Ovariectomized (OVX) mice | Restored towards normal | nih.govoup.com |

| Superoxide Dismutase (SOD) | Uterus | Ovariectomized (OVX) mice | Restored towards normal | nih.govoup.com |

| Catalase (CAT) | Liver | Normal mice | Improved | researchgate.netnih.govspringermedizin.de |

| Catalase (CAT) | Liver | β-naphthoflavone (BNF)-treated mice | Improved | researchgate.netnih.govspringermedizin.de |

| Catalase (CAT) | Uterus | Normal mice | Improved | researchgate.netnih.govspringermedizin.de |

| Catalase (CAT) | Uterus | β-naphthoflavone (BNF)-treated mice | Improved | researchgate.netnih.govspringermedizin.de |

| Catalase (CAT) | Liver | Ovariectomized (OVX) mice | Restored towards normal | nih.govoup.com |

| Catalase (CAT) | Uterus | Ovariectomized (OVX) mice | Restored towards normal | nih.govoup.com |

| Glutathione Peroxidase (GPx) | Liver | Ovariectomized (OVX) mice | Restored towards normal | nih.govoup.com |

| Glutathione Peroxidase (GPx) | Uterus | Ovariectomized (OVX) mice | Restored towards normal | nih.govoup.com |

Influence on Endogenous Glutathione Levels

Glutathione (GSH) is a crucial endogenous antioxidant that plays a vital role in protecting cells from oxidative damage. nih.govoup.comunifesp.br The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is an indicator of the cellular redox state.

Ovariectomy in mice has been shown to significantly decrease total GSH content, reduced GSH content, and the ratio of GSH to GSSG in both the liver and the uterus. nih.govoup.com this compound administration significantly increased the levels of total GSH, reduced GSH, and the ratio of GSH/GSSG in both the livers and uteri of OVX mice. nih.govoup.com In the liver, this compound increased the levels of several forms of glutathione in BNF-treated mice. researchgate.netnih.gov These findings suggest that this compound helps maintain endogenous glutathione levels, contributing to its antioxidant effects. chula.ac.thresearchgate.net

| Tissue | Model | Effect on Total GSH | Effect on Reduced GSH | Effect on GSH/GSSG Ratio | References |

| Liver | Ovariectomized (OVX) | Increased | Increased | Increased | nih.govoup.com |

| Uterus | Ovariectomized (OVX) | Increased | Increased | Increased | nih.govoup.com |

| Liver | β-naphthoflavone (BNF) | Increased levels of several forms | - | - | researchgate.netnih.gov |

Effects on Cognitive Function and Neuroprotection in Animal Models

Estrogen deficiency, such as that occurring after menopause or ovariectomy, is associated with cognitive decline and an increased risk of neurodegenerative conditions. nih.govmdpi.comu-toyama.ac.jptci-thaijo.org Preclinical studies, primarily using OVX mouse models, have investigated the potential of this compound to ameliorate cognitive impairment and exert neuroprotective effects.

This compound treatment in OVX mice has been reported to improve cognitive function, as assessed by behavioral tests such as the Y-maze test, novel object recognition test, and Morris water maze test. mdpi.comu-toyama.ac.jpnih.govchemfaces.com These tests evaluate spatial working memory, non-spatial working memory, and learning and memory, respectively. OVX mice typically show impaired performance in these tests, which was significantly attenuated by this compound treatment. u-toyama.ac.jpnih.govchemfaces.com

The neuroprotective effects of this compound in these models are suggested to be linked to its ability to suppress oxidative stress and modulate the expression of genes crucial for neurogenesis and synaptic plasticity. u-toyama.ac.jpnih.gov Specifically, ovariectomy in mice leads to increased oxidative brain damage and down-regulated expression of brain-derived neurotrophic factor (BDNF) and cyclic AMP-responsive element-binding protein (CREB) mRNAs in the hippocampus and frontal cortex. u-toyama.ac.jpnih.govtci-thaijo.orgchemfaces.com BDNF and CREB are important factors involved in neuronal survival, growth, and synaptic function. tci-thaijo.org this compound treatment significantly reversed these neurochemical alterations, similar to the effects observed with 17β-estradiol treatment. u-toyama.ac.jpnih.govtci-thaijo.orgchemfaces.com This suggests that this compound's beneficial effects on cognitive function in estrogen-deficient models may be mediated, at least in part, through the attenuation of oxidative stress and the facilitation of BDNF- and CREB-mediated pathways in the brain. u-toyama.ac.jpnih.gov

| Animal Model | Cognitive Test | OVX Effect | This compound Effect | References |

| Ovariectomized (OVX) mice | Y-maze test | Impaired spatial working memory | Improved | mdpi.comu-toyama.ac.jpnih.govchemfaces.com |

| Ovariectomized (OVX) mice | Novel object recognition test | Impaired object recognition | Attenuated impairment | mdpi.comu-toyama.ac.jpnih.govchemfaces.com |

| Ovariectomized (OVX) mice | Morris water maze test | Impaired learning and memory | Elevated cognitive behavior | mdpi.comnih.govchemfaces.com |

| Tissue | Model | OVX Effect on Gene Expression | This compound Effect on Gene Expression | References |

| Hippocampus, Frontal Cortex | Ovariectomized (OVX) | Down-regulated BDNF mRNA | Reversed down-regulation | u-toyama.ac.jpnih.govtci-thaijo.orgchemfaces.com |

| Hippocampus, Frontal Cortex | Ovariectomized (OVX) | Down-regulated CREB mRNA | Reversed down-regulation | u-toyama.ac.jpnih.govtci-thaijo.orgchemfaces.com |

Amelioration of Estrogen Depletion-Induced Cognitive Deficits

Preclinical studies utilizing ovariectomized (OVX) animal models, which mimic the estrogen-depleted state of menopause, have investigated the impact of this compound on cognitive function. Research indicates that this compound can ameliorate cognitive impairments induced by estrogen depletion. Studies in OVX mice have demonstrated that this compound administration significantly improved performance in tests assessing both spatial and non-spatial cognitive function, such as the Y-maze test and the novel object recognition test. These improvements were observed to be comparable to the effects seen with 17β-estradiol treatment in the same models.

The beneficial effects of this compound on cognitive function in estrogen-depleted states are suggested to involve multiple mechanisms. These include the suppression of oxidative stress and the estrogen receptor-mediated facilitation of gene transcription related to neuronal health and plasticity, such as Brain-Derived Neurotrophic Factor (BDNF) and CREB, within the brain. This compound has been shown to exert neuroprotective effects in the hippocampal region of OVX mice, a brain area critical for learning and memory. These findings suggest that this compound could represent an alternative therapeutic approach for addressing cognitive dysfunction associated with estrogen depletion.

Table 1: Preclinical Effects of this compound on Cognitive Function in OVX Mice

| Parameter | OVX + Vehicle | OVX + this compound | OVX + 17β-Estradiol | Observation | Source |

| Spatial Cognitive Performance | Impaired | Ameliorated | Ameliorated | Improvement seen in Y-maze test. | |

| Non-Spatial Cognitive Performance | Impaired | Ameliorated | Ameliorated | Improvement seen in Novel Object Recognition Test. | |

| Hippocampal Neuroprotection | Reduced | Improved | Improved | Neuroprotective effects observed. |

Neuroprotective Mechanisms against Brain Oxidative Damage

Oxidative stress plays a significant role in the cognitive decline associated with estrogen deficiency. Preclinical studies have explored the neuroprotective mechanisms of this compound, particularly its ability to counteract oxidative damage in the brain. This compound administration in OVX mice has been shown to ameliorate brain membrane damage, an effect attributed to its capacity to suppress oxidative stress.

Furthermore, this compound has demonstrated neuroinflammatory effects in the hippocampus, modulating the regulation of proinflammatory cytokines, including IL-1β, IL-6, and TNF-α, and influencing the expression of the estrogen-mediated gene PI3K mRNA. These findings collectively suggest that this compound exerts neuroprotective effects in estrogen-deprived animal models, partly through its antioxidant and anti-inflammatory properties.

Table 2: Preclinical Effects of this compound on Oxidative Stress Markers in OVX Mice

| Parameter | OVX + Vehicle | OVX + this compound | Observation | Source |

| Malondialdehyde (MDA) Levels (Brain/Serum) | Increased | Decreased | Reduction in a marker of oxidative damage. | |

| Superoxide Dismutase Activity | Reduced | Enhanced | Improvement in antioxidant enzyme activity. | |

| Catalase Activity | Reduced | Enhanced | Improvement in antioxidant enzyme activity. | |

| Proinflammatory Cytokines (IL-1β, IL-6, TNF-α) | Upregulated | Downregulated | Modulation of neuroinflammatory markers. |

Osteoporosis Prevention in Preclinical Models

Estrogen deficiency following menopause is a major risk factor for osteoporosis. Preclinical studies have explored the potential of this compound in preventing bone loss in models of estrogen depletion. Research using OVX mice has shown that both this compound and extracts from Pueraria mirifica, the plant source of this compound, can prevent bone loss.

The mechanism underlying this effect involves the modulation of key regulators of bone remodeling. This compound has been shown to increase the ratio of osteoprotegerin (OPG) to receptor activator of nuclear factor kappa B ligand (RANKL). Specifically, this compound treatment elevated the expression of OPG mRNA while simultaneously lowering the expression of RANKL mRNA. An increased OPG/RANKL ratio is associated with a reduction in bone resorption and promotion of bone formation, thereby contributing to the prevention of osteoporosis progression at the molecular level. These findings suggest that this compound holds potential as an agent for bone loss prevention and could serve as an alternative to conventional estrogen replacement therapies in this context. Studies in both rodent and human models support the beneficial effects of Pueraria mirifica and its components on bone loss.

Table 3: Preclinical Effects of this compound on Bone Remodeling Markers in OVX Mice

| Parameter | OVX + Vehicle | OVX + this compound | Observation | Source |

| OPG mRNA Expression | Suppressed | Elevated | Increase in a factor inhibiting bone resorption. | |

| RANKL mRNA Expression | Induced | Lowered | Decrease in a factor stimulating bone resorption. | |

| OPG/RANKL Ratio | Decreased | Increased | Favorable shift for bone health. |

Structure Activity Relationships Sar of Miroestrol and Its Analogues

Identification of Key Structural Features Essential for Estrogenic Potency

Estrogenic compounds typically exert their effects by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ. The ability of miroestrol and its analogues to bind to these receptors and elicit a biological response is dependent on specific structural characteristics that allow for favorable interactions within the receptor binding pocket. While detailed structural interaction data for this compound with ERs were not extensively available in the search results, studies on other phytoestrogens and estrogen receptor modulators provide insights into general requirements for estrogenic activity. These often include a phenolic hydroxyl group, which can engage in hydrogen bonding with key amino acid residues in the ER binding site, and a general size and shape that allows the molecule to fit within the lipophilic cavity of the receptor. wikipedia.orgresearchgate.net The chromene core structure present in this compound and deoxythis compound (B1240681) is a significant feature of these compounds. researchgate.net

Comparative SAR Analysis of this compound and Deoxythis compound

Comparative studies between this compound and deoxythis compound have revealed differences in their estrogenic potency. Some research indicates that deoxythis compound is more potent than this compound. uodiyala.edu.iqresearchgate.net For instance, in one study examining the growth of human breast cancer cells, deoxythis compound was found to be approximately 10 times more potent than this compound, with both compounds exhibiting greater activity than 17β-estradiol at the highest concentrations tested. uodiyala.edu.iq This suggests that the structural difference between deoxythis compound and this compound, which is the presence of an additional hydroxyl group at a specific position in this compound, influences their interaction with estrogen receptors and subsequent biological activity. wikipedia.org While in vitro studies show deoxythis compound to be more potent, the relative potency in whole animal systems remains less clear due to a lack of in vivo data for deoxythis compound. uodiyala.edu.iq

Influence of Specific Chemical Moieties and Stereochemical Configuration on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, also plays a crucial role in the activity of estrogenic compounds. Estrogen receptors are chiral, and their interaction with ligands is highly stereoselective. pnas.org While specific data on the influence of all stereocenters in this compound and deoxythis compound on their activity were not detailed in the search results, studies on other compounds with stereocenters, such as vitamin D analogs, demonstrate that even a difference in stereochemistry at a single carbon can lead to significant differences or complete loss of biological activity. pnas.org Analogues of this compound with structural modifications, such as 2-bromothis compound, the dibromomethoxy derivative, isothis compound, and isothis compound-3-methyl ether, have shown significantly reduced or no activity in certain bioassays compared to this compound and this compound-3-methyl ether. uodiyala.edu.iq This highlights the sensitivity of estrogenic activity to modifications in functional groups and their positions.

Principles for De Novo Design of this compound-Inspired Phytoestrogens

The understanding of the SAR of this compound and its analogues provides a basis for the de novo design of novel phytoestrogen scaffolds with potentially tailored estrogenic activities. Key principles for such design efforts would involve incorporating structural features known to be important for ER binding and activation, such as:

A phenolic hydroxyl group or a similar moiety capable of hydrogen bonding with ER residues.

A scaffold with a size and shape that can effectively occupy the ER ligand-binding pocket, potentially mimicking the core structure of this compound or endogenous estrogens.

Appropriate placement and stereochemistry of functional groups to optimize interactions with specific residues in the ER binding site, potentially allowing for selectivity between ERα and ERβ.

Consideration of metabolic stability and bioavailability during the design process.

While the search results did not provide explicit principles for de novo design specifically for this compound-inspired compounds, the general approaches in designing estrogen receptor modulators involve understanding the interactions of known ligands with the receptor through techniques like X-ray crystallography and computational modeling, followed by the synthesis and biological evaluation of compounds incorporating desired structural motifs. wikipedia.orgresearchgate.net The unique carbon skeleton of this compound and deoxythis compound, not found elsewhere in the Plant Kingdom, presents an interesting template for the design of novel structures. uodiyala.edu.iq

Analytical Chemistry and Quality Control of Miroestrol

Advanced Extraction and Purification Methodologies

Efficient extraction and purification are the initial steps in isolating miroestrol from its natural sources, which often contain numerous other compounds, including closely related phytoestrogens like deoxythis compound (B1240681).

Optimization of Solvent-Based Extraction Techniques

Traditional extraction methods for this compound from Pueraria mirifica roots have historically involved solvent-based approaches. Early methods utilized solvents like ethanol (B145695) or methanol (B129727) for initial isolation. regulations.gov More recent studies have explored the optimization of solvent systems and techniques to improve yield and selectivity. For instance, a mixture of ethyl acetate (B1210297) and chloroform (B151607) (3:1, v/v) has been found suitable for the extraction of this compound and deoxythis compound, whereas ethanol and ethyl acetate alone were less suitable in some comparative studies. Boiling ethyl acetate has also been described for extracting an estrogen-rich residue from powdered root. regulations.gov

Microwave-assisted extraction is another technology that has been employed for the extraction of bioactive compounds, offering advantages such as increased product yield and reduced sample preparation time. nih.gov Natural deep eutectic solvents (NADESs) have also been investigated as a sustainable approach for the extraction of Pueraria mirifica isoflavones, with optimized conditions involving specific concentrations of choline (B1196258) chloride:propylene glycol at elevated temperatures, sometimes coupled with enzymatic treatment. nih.gov Studies have shown that 10% (v/v) ethanol can provide a high phytoestrogen content, with over 90% of potent phytoestrogens like deoxythis compound and this compound distributed into the soluble extract. researchgate.net

Chromatographic Approaches for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation and purification of this compound from crude extracts. Silica gel column chromatography and ODS (octadecylsilyl) column chromatography have been used to fractionate and purify this compound and its isomers. oup.com High-speed countercurrent chromatography (HSCCC) is a strategic technique that can provide high purity and yield for the separation of biomolecules, including those relevant to this compound analysis. nih.govresearchgate.net Preparative liquid chromatography is also utilized for the purification of extracted compounds. nih.gov

Purity assessment is often performed using chromatographic methods, such as HPLC, which can separate this compound from other compounds present in the extract. oup.comtandfonline.com Immunoaffinity chromatography techniques have also been explored to improve the yield and purity of deoxythis compound during extraction processes.

Quantitative Analytical Techniques for this compound in Complex Matrices

Accurate quantitative analysis of this compound in various matrices, including crude drugs, dietary supplements, and biological samples, is critical for quality control and research. A range of analytical techniques with varying sensitivities and specificities are employed.

High-Performance Liquid Chromatography (HPLC) with Various Detection Systems (e.g., UV-Vis, PDA)

HPLC coupled with UV-Vis or Photodiode Array (PDA) detection is a widely used method for the quantitative analysis of this compound. researchgate.nettandfonline.com This technique separates this compound based on its interaction with a stationary phase and is detected by its absorbance in the UV-Vis range. This compound typically exhibits absorbance in the ultraviolet range, and common detection wavelengths include 254 nm and 214 nm. tandfonline.comtci-thaijo.org

HPLC-UV-Vis methods have been developed and validated for the determination of this compound in Pueraria candollei varieties and related products. researchgate.net While HPLC-UV methods are relatively accessible, their sensitivity and specificity can be limited by potential interference from other co-eluting compounds in complex matrices. researchgate.netwu.ac.th For instance, determining this compound and deoxythis compound using HPLC-UV in plant extract matrices can be difficult due to chemical interferences. wu.ac.th

PDA detectors offer an advantage over simple UV-Vis detectors by collecting the entire UV-Vis spectrum across a chromatographic peak, which allows for peak purity assessment and can help distinguish between compounds with different absorbance profiles. shimadzu.com This spectral information can serve as a second form of analyte confirmation in addition to retention time. shimadzu.com

Several HPLC-UV methods have been reported with varying performance characteristics.

| Analyte | Column | Mobile Phase | Detection Wavelength | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| This compound | COSMOSIL 5C18-AR-II | Acetonitrile (B52724):Water:Acetic acid (720:280:1) | 254 nm | Not specified | Not specified | Not specified | tandfonline.com |

| This compound | LiChroCART® RP-18 | 20% acetonitrile with 1.5% acetic acid | 254 nm | Not specified | Not specified | Not specified | |

| This compound | BEH C18 (100 x 2.1 mm, 1.7 µm) | Water:Acetonitrile | 214 nm | Not specified | Not specified | 0.06 µg/mL | researchgate.nettci-thaijo.org |

| This compound | Waters Xbridge C18 (2.1 × 150 mm, 3.5 μm) | 0.1% formic acid in DW:0.1% formic acid in ACN | Not specified | Not specified | 4.17 ng/mL | 12.50 ng/mL | oup.comoup.comresearchgate.net |

| This compound | LiChroCART® RP-18 (125 mm x 4mm, 5 um) | 20% acetonitrile containing 1.5% acetic acid | 254 nm | Not specified | Not specified | Not specified | |

| This compound | Not specified | Not specified | Not specified | 0.78–25.00 | 0.20 | 0.78 | |

| Deoxythis compound | Not specified | Not specified | Not specified | 1.56–25.00 | 0.78 | 1.56 |

Note: LOD = Limit of Detection, LOQ = Limit of Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS-MS, LC-Q-Orbitrap/MS) for High Sensitivity and Specificity

LC-MS-MS and LC-Q-Orbitrap/MS techniques offer significantly higher sensitivity and specificity compared to HPLC-UV, making them suitable for the analysis of this compound in complex matrices and at lower concentrations. researchgate.netoup.comresearchgate.net These methods combine the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry.

LC-MS-MS allows for the selective detection of target compounds based on their characteristic fragmentation patterns. oup.com LC-Q-Orbitrap/MS provides high mass accuracy and resolving power, enabling accurate identification and quantification of this compound and its isomers, even in the presence of interfering substances. oup.com High-resolution mass spectrometry (HRMS) coupled with LC is particularly effective for accurate identification and quantification of this compound and its isomers.

Validated LC-MS-MS and LC-Q-Orbitrap/MS methods have been developed for the determination of this compound and isothis compound in dietary supplements. oup.comoup.comresearchgate.net These methods have demonstrated high sensitivity, with reported LODs for this compound as low as 4.17 ng/mL. oup.comresearchgate.netnih.gov Validation parameters such as linearity, precision, accuracy, recovery, and stability have been evaluated for these methods. oup.comoup.comresearchgate.netnih.gov

| Method | Analyte | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Intra-day Accuracy (% Recovery) | Inter-day Accuracy (% Recovery) | Reference |

| LC-MS-MS | This compound | 4.17 | 12.50 | >0.999 | 0.8–6.9 | 1.9–9.8 | 82.1–103.7 | 85.0–109.7 | oup.comoup.comresearchgate.netnih.gov |

| LC-MS-MS | Isothis compound | 0.84 | 2.52 | >0.999 | 0.8–6.9 | 1.9–9.8 | 82.1–103.7 | 85.0–109.7 | oup.comoup.comresearchgate.netnih.gov |

| LC-Q-Orbitrap/MS | This compound | 4.17 | 12.50 | >0.999 | 0.8–6.9 | 1.9–9.8 | 82.1–103.7 | 85.0–109.7 | oup.comoup.comresearchgate.netnih.gov |

| LC-Q-Orbitrap/MS | Isothis compound | 0.84 | 2.52 | >0.999 | 0.8–6.9 | 1.9–9.8 | 82.1–103.7 | 85.0–109.7 | oup.comoup.comresearchgate.netnih.gov |

Note: LOD = Limit of Detection, LOQ = Limit of Quantification, RSD = Relative Standard Deviation

LC-MS/MS has also been used for isoflavonoid (B1168493) and this compound profiling, showing a positive correlation with the expression levels of isoflavonoid biosynthetic genes. doaj.org

Quantitative Nuclear Magnetic Resonance (qNMR) for Reference Standard Calibration

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for the direct quantification of compounds without the need for a reference standard of the analyte itself, provided a suitable internal or external standard with certified purity is used. researchgate.netsigmaaldrich.comenovatia.com This makes qNMR particularly valuable for the calibration of reference standards used in other analytical techniques like HPLC. researchgate.netjst.go.jp